molecular formula C22H20N2O B3050414 5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 2574-33-6

5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B3050414
CAS No.: 2574-33-6
M. Wt: 328.4 g/mol
InChI Key: GBGBZODHBDYVBP-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole ( 2574-33-6) is a pyrazoline derivative with the molecular formula C22H20N2O and a molecular weight of 328.41 g/mol . This compound is of significant interest in medicinal chemistry research, particularly as a scaffold for developing novel anti-inflammatory agents . Pyrazoline derivatives are investigated for their potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process . Research indicates that such compounds can exhibit potent anti-inflammatory properties by reducing COX-2 expression and stabilizing cell membranes, making them valuable precursors for synthesizing new heterocyclic compounds with enhanced bioactivity . The presence of the 4-methoxyphenyl substituent is a common feature in pharmacologically active molecules, contributing to the compound's research utility in structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2,5-diphenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-25-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)23-24(22)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGBZODHBDYVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325349
Record name 5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2574-33-6
Record name NSC409745
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine derivatives with chalcones. One common method is the cyclization of 1,3-diphenyl-2-propen-1-one with 4-methoxyphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, and the product is obtained after purification by recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be achieved through a multi-step process involving the preparation of intermediate compounds followed by cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine and chlorinating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can exhibit different pharmacological properties.

Scientific Research Applications

5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, drawing interest in medicinal chemistry for its potential pharmacological activities. Research indicates it's use as a research compound for treatments targeting the cannabinoid receptor CB1 .

Key Properties

  • Molecular Formula: C22H20N2OC_{22}H_{20}N_2O
  • Molecular Weight: 328.407 g/mol
  • CAS Number: 2574-33-6
  • Boiling Point: 486.3 °C
  • Density: 1.11 g/cm³
  • Flash Point: 247.9 °C

Synthesis
The synthesis of this compound typically involves reacting hydrazine derivatives with chalcones. A common method involves the cyclization of 1,3-diphenyl-2-propen-1-one with 4-methoxyphenylhydrazine under acidic or basic conditions, typically in ethanol or methanol, followed by purification via recrystallization. Industrial production involves a multi-step process with continuous flow reactors and automated systems to enhance efficiency and yield.

Mechanism of Action
The compound interacts with specific molecular targets, inhibiting enzymes like lipoxygenases by binding to their active sites. This inhibition can reduce the production of pro-inflammatory mediators, exerting anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as lipoxygenases, by binding to their active sites. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Compound Name & ID Substituents (Positions 1, 3, 5) Molecular Weight (g/mol) Key Properties/Activities Reference Evidence
This compound 1: Phenyl, 3: Phenyl, 5: 4-Methoxyphenyl 358.43 (calculated) Fluorescent Fe³⁺ sensor ("turn-off" mechanism)
3f (3-(4-Methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) 1: p-Tolyl, 3: 4-Methoxyphenyl, 5: 3,4,5-Trimethoxyphenyl 432.52 Anticancer activity (MDA-MB-468 cells, ROS-mediated apoptosis)
PFM (5-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole) 1: Phenyl, 3: 5-Methylfuran-2-yl, 5: 4-Methoxyphenyl 372.42 (calculated) Selective Fe³⁺ detection (detection limit: 0.28 μM)
3c (5-(5-(2,4-Dichlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole) 1: H, 3: 4-Methoxyphenyl, 5: 2,4-Dichlorophenyl-furan 387.30 (C₂₀H₁₆Cl₂N₂O₂) Antimicrobial activity (Gram-positive bacteria)
2f (5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole) 1: Phenyl, 3: 4-Methoxyphenyl, 5: 4-Methoxyphenyl 372.43 (C₂₃H₂₀N₂O₂) Moderate DPPH scavenging activity (antioxidant)

Key Findings from Comparative Analysis

Substituent-Driven Bioactivity :

  • The 3,4,5-trimethoxyphenyl group in compound 3f enhances anticancer activity by promoting ROS generation and caspase-3 activation in triple-negative breast cancer cells . In contrast, the 5-methylfuran-2-yl group in PFM enables selective Fe³⁺ sensing via fluorescence quenching, attributed to the electron-withdrawing nature of the furan ring .
  • Chlorine substituents (e.g., in 3c ) improve antimicrobial efficacy, likely due to increased lipophilicity and membrane penetration .

Electronic and Steric Effects :

  • The 4-methoxyphenyl group in the target compound and PFM provides electron-donating effects, stabilizing the pyrazoline core and enhancing fluorescence properties .
  • Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in 3f ) reduce solubility but improve binding affinity to cellular targets like tubulin .

Functional Diversity :

  • Antioxidant Activity : Compound 2f shows moderate DPPH scavenging (IC₅₀ ~ 50 μM), whereas the target compound lacks reported antioxidant properties, highlighting the role of bis(4-methoxyphenyl) groups in radical stabilization .
  • Fluorescence Quenching : The target compound and PFM share a "turn-off" fluorescence mechanism for Fe³⁺ detection, but PFM ’s methylfuran substituent improves selectivity over Al³⁺ and Cu²⁺ .

Contradictions and Limitations

  • Anticancer vs. Antimicrobial Selectivity: While 3f and 3c exhibit strong bioactivity, their toxicity profiles against non-cancerous cells remain unstudied in the provided evidence .
  • Synthetic Accessibility : Derivatives with 3,4,5-trimethoxyphenyl groups (e.g., 3f ) require multistep synthesis, limiting scalability compared to simpler analogs like 2f .

Biological Activity

5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole, a compound within the pyrazole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and potential therapeutic applications.

PropertyValue
Molecular Formula C22H20N2O
Molecular Weight 328.407 g/mol
CAS Number 2574-33-6
Density 1.11 g/cm³
Boiling Point 486.3 °C
Flash Point 247.9 °C

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound can inhibit the growth of various cancer cell lines, including lung (A549), breast (MCF7), and colorectal cancers. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

  • Case Study : A derivative with a similar structure demonstrated an IC50 value of 26 µM against A549 cells, indicating moderate potency in inhibiting cancer cell growth .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. In vitro studies have demonstrated its effectiveness against several pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The antimicrobial activity is attributed to the inhibition of biofilm formation and bacterial cell wall synthesis.

Anti-inflammatory Properties

Pyrazole derivatives, including this compound, have been investigated for their anti-inflammatory effects. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

  • Research Findings : Studies have indicated that pyrazole compounds can reduce inflammation in animal models by decreasing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Cannabinoid Receptor Modulation : Preliminary research suggests that this compound may target the cannabinoid receptor CB1, which could have implications in pain management and neuroprotection .

Summary of Biological Activities

Activity TypeObservations
Anticancer Induces apoptosis; inhibits proliferation in various cancers (IC50 ~26 µM)
Antimicrobial Effective against S. aureus with MIC ~0.22 μg/mL
Anti-inflammatory Reduces cytokine levels in inflammation models
Therapeutic Potential Modulates cannabinoid receptors for potential pain relief

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 2
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5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole

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